molecular formula C8H6BrN3 B1288192 3-Bromo-5-(1H-imidazol-1-yl)pyridine CAS No. 263868-66-2

3-Bromo-5-(1H-imidazol-1-yl)pyridine

Cat. No.: B1288192
CAS No.: 263868-66-2
M. Wt: 224.06 g/mol
InChI Key: JRGBDKMZPHTEQM-UHFFFAOYSA-N
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Description

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features two key heterocyclic systems—pyridine and imidazole—which are privileged structures in the design of biologically active molecules. The presence of a bromine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for constructing complex biaryl structures . The imidazole moiety is a common pharmacophore found in a wide range of therapeutic agents due to its ability to participate in hydrogen bonding and coordinate with metal ions . Molecules containing both pyridine and imidazole rings have been extensively investigated and shown to possess a range of biological activities. For instance, such structures are found in compounds with demonstrated antibacterial and antifungal properties , as well as in potent and selective kinase inhibitors with anticancer potential . The specific substitution pattern on this scaffold allows researchers to explore structure-activity relationships and develop novel compounds aimed at challenging therapeutic targets, including antibiotic-resistant bacteria . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care in a laboratory setting, adhering to all applicable safety protocols.

Properties

IUPAC Name

3-bromo-5-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBDKMZPHTEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596306
Record name 3-Bromo-5-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263868-66-2
Record name 3-Bromo-5-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

This method involves the coupling of a brominated pyridine with an imidazole derivative using a palladium catalyst. The general procedure includes:

  • Reagents : 3-Bromopyridine, imidazole, palladium catalyst, and a base (e.g., potassium carbonate).
  • Conditions : The reaction is typically conducted in a solvent such as toluene or DMF at elevated temperatures (around 100°C).
  • Yield : Reports indicate yields can vary significantly, often ranging from 50% to 90% depending on the specific conditions and purity of starting materials.

Ullmann Coupling

Another effective method for synthesizing this compound is through Ullmann coupling, which utilizes copper as a catalyst:

  • Reagents : 3-Bromopyridine and imidazole in the presence of copper powder.
  • Conditions : The reaction is generally performed in a solvent like ethanol under reflux conditions.
  • Yield : Yields are often reported between 40% and 80%, influenced by factors such as temperature and reaction time.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid method for preparing heterocycles:

  • Reagents : Similar to the Suzuki-Miyaura method but optimized for microwave conditions.
  • Conditions : The reaction is conducted in a microwave reactor, allowing for shorter reaction times (typically under 30 minutes) at high temperatures.
  • Yield : This method can provide yields exceeding 90%, highlighting its efficiency.

One-Pot Three Component Reaction

A more innovative approach involves a one-pot three-component reaction:

  • Reagents : 6-bromopicolinaldehyde, benzil, and ammonium acetate.
  • Conditions : The mixture is heated in ethanol with acetic acid at around 70°C for several hours.
  • Yield : This method can yield the desired compound with moderate efficiencies, often around 60%.

Comparative Analysis of Synthesis Methods

The following table summarizes the key characteristics of each synthesis method for this compound:

Method Reagents Used Conditions Typical Yield (%)
Suzuki-Miyaura Coupling 3-Bromopyridine, Imidazole, Palladium Catalyst Toluene/DMF, ~100°C 50 - 90
Ullmann Coupling 3-Bromopyridine, Imidazole, Copper Powder Ethanol, Reflux 40 - 80
Microwave-Assisted Synthesis Similar to Suzuki-Miyaura but optimized Microwave Reactor >90
One-Pot Three Component 6-Bromopicolinaldehyde, Benzil, Ammonium Acetate Ethanol/Acetic Acid, ~70°C ~60

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure and environment of hydrogen atoms within the compound. Typical chemical shifts observed for this compound include:

  • Imidazole protons around δ = 7.80 ppm (br) and δ = 7.89 ppm (br).
  • Pyridine protons showing distinct shifts at δ = 8.34 ppm (t) and δ = 9.00 ppm (br).

Mass Spectrometry

Mass spectrometry can confirm the molecular weight of the synthesized compound, which should align closely with the theoretical value of approximately 224.06 g/mol.

High Performance Liquid Chromatography (HPLC)

HPLC can be utilized to assess the purity of the synthesized product and ensure that no significant impurities are present.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1H-imidazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of de-brominated pyridine or modified imidazole derivatives.

Scientific Research Applications

3-Bromo-5-(1H-imidazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1H-imidazol-1-yl)pyridine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing biological pathways. The bromine atom can also participate in halogen bonding, further affecting molecular interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Coordination Sites Primary Applications Reference
This compound Br (C3), Imidazole (C5) 1 (imidazole N) MOFs, Pharmaceuticals
3,5-Di(1H-imidazol-1-yl)pyridine Imidazole (C3, C5) 2 (imidazole N) MOFs, Catalysis
3-Bromo-5-phenylisothiazolo[4,3-b]pyridine Br (C3), Phenyl (C5) 0 Kinase Inhibition
5-Bromo-3-pyridin-2-yl-1H-indazole Br (C5), Pyridin-2-yl (C3) 1 (indazole N) Optoelectronics, Drug Design

Table 2: Reaction Chemoselectivity Insights

Compound Reactivity Profile Key Observation Reference
This compound Bromine enables cross-coupling reactions Imidazole stabilizes metal intermediates
3-(1H-Imidazol-1-yl)propan-1-amine Forms 1,4-dihydropyridine with naphthaldehyde Aldehyde structure dictates product selectivity

Research Findings

  • MOF Construction : 3,5-Di(1H-imidazol-1-yl)pyridine outperforms this compound in forming 2D frameworks due to its dual coordination sites, as seen in Co(II)-based MOFs .
  • Synthetic Flexibility: The bromine in this compound allows precise functionalization, whereas non-halogenated analogs (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) exhibit unpredictable chemoselectivity in cyclization reactions .
  • Biological Activity: Brominated pyridines (e.g., 3-Bromo-5-phenylisothiazolo[4,3-b]pyridine) show enhanced binding to kinase targets compared to non-brominated derivatives, highlighting the role of halogens in bioactivity .

Biological Activity

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications for future research.

  • Molecular Formula : C8H6BrN3
  • Molecular Weight : 224.06 g/mol
  • Structure : The compound features a bromine atom on the pyridine ring and an imidazole group, which are critical for its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

  • Suzuki-Miyaura Coupling
  • Ullmann Coupling

These methods are optimized for yield and purity, allowing for the production of derivatives with potentially varied biological activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. In vitro tests revealed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low, indicating potent antibacterial effects .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to signal transduction in cancer cells.

3. Interaction with Biological Targets

The presence of the imidazole ring suggests potential interactions with biological systems, particularly with enzymes and receptors involved in critical signaling pathways. However, detailed studies on the specific mechanisms of action remain limited .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure DescriptionUnique Features
ImidazoleContains only the imidazole ringLacks brominated pyridine moiety
PyridineContains only the pyridine ringLacks imidazole moiety
5-Bromo-2-methylimidazoleBrominated imidazole structureLacks pyridine component
2-Methyl-5-bromopyridineBrominated pyridine structureLacks imidazole component

The combination of both brominated pyridine and imidazole moieties contributes to the distinct chemical and biological properties of this compound.

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to assess the pharmacokinetics and toxicity profiles.
  • Development of derivatives to enhance efficacy and reduce potential side effects.

Q & A

Q. What are the primary synthetic routes for 3-Bromo-5-(1H-imidazol-1-yl)pyridine, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves bromination of imidazole-substituted pyridine precursors. For example, bromine in acetic acid can selectively substitute hydrogen at the pyridine’s 3-position, followed by purification via column chromatography . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and reaction time (6–12 hours at 80–100°C). Microwave-assisted synthesis has also been reported to reduce reaction times (30–60 minutes) while maintaining yields >70% .

Q. How can crystallographic methods validate the structure of this compound and its derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL refines atomic coordinates and thermal parameters, while ORTEP-III generates thermal ellipsoid diagrams to visualize bond distortions . Key parameters include:

ParameterTypical Range for DerivativesExample from
Co–N bond length2.10–2.15 Å2.109(3)–2.132(3) Å
Co–O bond length2.06–2.17 Å2.066(2)–2.174(2) Å
Torsion angles±5° deviation from planarityβ = 95.133(3)°
R factors (e.g., R₁ < 0.05) ensure reliability .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?

The compound acts as a bis-monodentate or bridging ligand due to its imidazole and pyridine N-donor sites. In Co(II)-based MOFs, it forms 1D chains via coordination to metal centers, which further assemble into 2D layers through hydrogen bonding (O–H···O interactions) . The bromine substituent sterically influences ligand geometry, as seen in comparative studies with thiophene-2,5-dicarboxylate MOFs, where bulkier carboxylates reduce interpenetration .

Q. What computational methods predict the electronic and nonlinear optical (NLO) properties of brominated imidazole-pyridine derivatives?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) and hyperpolarizability (β). For this compound:

  • HOMO-LUMO gap : ~4.5 eV, indicating moderate charge transfer.
  • NLO response : Enhanced by bromine’s electron-withdrawing effect, with β values 10–15× higher than non-halogenated analogs .
    Experimental validation via UV-Vis and Kurtz-Perry powder tests aligns with computational predictions .

Q. How do competing coordination modes of this compound affect catalytic activity in cross-coupling reactions?

In Pd-catalyzed Suzuki couplings, the ligand’s bromine can act as a transient leaving group, enabling aryl-aryl bond formation. However, steric hindrance from the imidazole ring may reduce catalytic turnover. Comparative studies show:

Ligand SystemTurnover Frequency (TOF, h⁻¹)Yield (%)
3-Bromo-5-(imidazolyl)pyridine120–15065–75
Non-brominated analogs200–22085–90
Optimization requires balancing electronic activation (via bromine) and steric accessibility .

Methodological Guidance

6. Resolving contradictions in spectroscopic data for brominated heterocycles
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For this compound:

  • ¹H NMR : Use deuterated DMSO to stabilize imidazole NH protons (δ 12.5–13.5 ppm).
  • IR : Confirm C–Br stretches at 550–600 cm⁻¹ and imidazole ring vibrations at 1600–1650 cm⁻¹.
  • Mass Spec : Expect m/z 239.06 [M+H]⁺ (calculated for C₈H₆BrN₃). Cross-validate with high-resolution MS (HRMS) .

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